molecular formula C13H24N2O2 B1454354 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 1255147-11-5

1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No. B1454354
CAS RN: 1255147-11-5
M. Wt: 240.34 g/mol
InChI Key: FPFZYYLOMPTRIM-UHFFFAOYSA-N
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Description

“1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole in laboratory experiments include its low cost, its ease of synthesis, and its availability. Additionally, this compound is relatively non-toxic and has a low melting point, making it easy to handle in the laboratory. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and other molecules.

Future Directions

The potential future directions for 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems and other areas of science. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential therapeutic applications of this compound could lead to the development of new drugs and treatments.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, such as polymers and drugs. It has also been used in the synthesis of polymers for use in drug delivery systems. Additionally, it has been used in the synthesis of peptides and peptidomimetics. Furthermore, it has been used in the synthesis of heterocyclic compounds, such as quinolines and pyridines.

Biochemical Analysis

Biochemical Properties

1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of specific proteins involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it can interact with ROS, reducing oxidative damage to cellular components such as lipids, proteins, and DNA . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitates its breakdown and elimination from the body . The compound can also influence metabolic flux, altering the levels of various metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. For instance, it may accumulate in the liver and brain, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments such as the mitochondria, where it may affect mitochondrial function and energy production . Additionally, its localization in the nucleus can influence gene expression and cellular responses to stress .

properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-6-12-10(4)14-15(11(12)5)9-13(16-7-2)17-8-3/h13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFZYYLOMPTRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC(OCC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200722
Record name 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255147-11-5
Record name 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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